(S)-2-(chloroMethyl)Morpholine
Description
(S)-2-(Chloromethyl)morpholine is a chiral morpholine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position of the morpholine ring. This compound is significant in organic synthesis, particularly as an intermediate in pharmaceuticals such as aprepitant, a neurokinin-1 receptor antagonist . Its stereochemistry (S-configuration) enhances its utility in asymmetric synthesis, where chirality is critical for biological activity. The chloromethyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions, making it versatile in constructing complex molecules.
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
(2S)-2-(chloromethyl)morpholine |
InChI |
InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
DFFKLRFMZMGFBM-RXMQYKEDSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CCl |
Canonical SMILES |
C1COC(CN1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the morpholine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of (S)-2-(chloroMethyl)Morpholine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product. The use of continuous flow reactors also improves safety and reduces the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(chloroMethyl)Morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions to proceed efficiently.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .
Scientific Research Applications
(S)-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: (S)-2-(chloroMethyl)Morpholine derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-2-(chloroMethyl)Morpholine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of drug design, where (S)-2-(chloroMethyl)Morpholine derivatives can be used to develop enzyme inhibitors or receptor modulators .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural features, properties, and applications of (S)-2-(chloromethyl)morpholine and related compounds:
Key Research Findings
- Synthetic Methods : (S)-2-(Chloromethyl)morpholine is synthesized via chiral resolution of racemic mixtures using HPLC, as demonstrated in the synthesis of aprepitant intermediates . In contrast, (S)-2-(trifluoromethyl)morpholine often requires fluorination strategies, such as halogen exchange or electrophilic trifluoromethylation .
- Thermal Stability : Morpholine derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher thermal stability, as shown in thermogravimetric analyses .
- Catalytic Applications : Chloromethyl-substituted morpholines act as ligands in transition-metal catalysis, leveraging the chlorine atom’s coordination ability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
